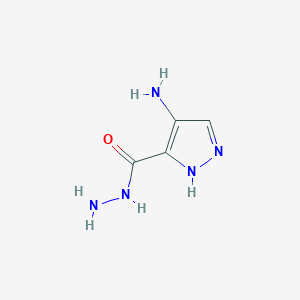

4-amino-1H-pyrazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVXNRFSMJECMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-amino-1H-pyrazole-5-carbohydrazide chemical structure

The following technical guide details the structural properties, synthesis, and reactivity of 4-amino-1H-pyrazole-5-carbohydrazide .

Scaffold Class: Vicinal Amino-Hydrazide Heterocycle Primary Application: Precursor for Pyrazolo[4,3-d]pyrimidines (e.g., PDE5 Inhibitors, Kinase Inhibitors)

Part 1: Structural Identity & Tautomeric Nuance

The "Sildenafil" vs. "Allopurinol" Distinction

It is critical to distinguish this specific isomer from its more common regioisomer. The position of the amino group relative to the hydrazide determines the fused ring system formed upon cyclization.

-

Target Molecule (4-amino-5-carbohydrazide): The amino group is at position 4, and the hydrazide is at position 5. Cyclization with a carbon source fuses a pyrimidine ring across the C4-C5 bond, yielding the Pyrazolo[4,3-d]pyrimidine core. This is the scaffold found in Sildenafil (Viagra) and various cyclin-dependent kinase (CDK) inhibitors.

-

Common Isomer (5-amino-4-carbohydrazide): The amino group is at position 5.[1] Cyclization yields the Pyrazolo[3,4-d]pyrimidine core, found in Allopurinol and Ibrutinib .

Electronic Properties

The molecule functions as a 1,2-binucleophile .

-

C4-Amine (-NH₂): Electron-rich, acts as the internal nucleophile during cyclization.

-

C5-Carbohydrazide (-CONHNH₂): The terminal nitrogen (

) is highly nucleophilic, while the amide nitrogen ( -

Amphoteric Nature: The 1H-pyrazole proton is acidic (

), while the amino and hydrazide groups are basic, allowing for solubility manipulation via pH.

Part 2: Synthetic Pathways[2]

Direct synthesis from a 4-amino-pyrazole ester is often low-yielding due to the competing reactivity of the amine. The industry-standard approach utilizes a Nitro-Reduction Route .

Pathway Logic

-

Precursor Selection: Start with Ethyl 4-nitropyrazole-5-carboxylate . The nitro group acts as a "masked" amine, preventing side reactions during hydrazide formation.

-

Hydrazinolysis: Conversion of the ester to the hydrazide.

-

Reduction: Controlled reduction of the nitro group to the amine.

Graphviz: Synthetic Workflow

Caption: Step-wise synthesis from the nitro-ester precursor to the target scaffold and subsequent cyclization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Nitro-1H-pyrazole-5-carbohydrazide

This step converts the ester to the hydrazide while keeping the amine protected as a nitro group.

-

Reagents: Ethyl 1-methyl-4-nitropyrazole-5-carboxylate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The ester spot (

) should disappear, replaced by a lower -

Cool to 0°C. The product typically precipitates as a solid.

-

Filter and wash with cold ethanol.

-

-

Yield Expectation: 85–95%.

-

Characterization: IR will show hydrazide carbonyl stretch (

) and NH stretches (

Protocol B: Reduction to this compound

Catalytic hydrogenation is preferred to avoid metal waste, but SnCl₂ is a viable alternative if the substrate contains halogens sensitive to hydrogenolysis.

-

Reagents: 4-Nitro precursor (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL).

-

Procedure:

-

Suspend the nitro-hydrazide in methanol (or ethanol).

-

Add the Pd/C catalyst carefully under nitrogen atmosphere.

-

Stir under

atmosphere (balloon pressure is usually sufficient) at RT for 12 hours. -

Critical Check: Monitor the disappearance of the yellow color (nitro compounds are often yellow; amino derivatives are often colorless/white).

-

Filter through Celite to remove Pd/C.

-

Concentrate the filtrate in vacuo.

-

-

Stability Warning: The resulting 4-amino-hydrazide is sensitive to oxidation. Use immediately for cyclization or store under inert gas at -20°C.

Part 4: Reactivity & Cyclization (The "Warhead")

The core utility of this molecule is its ability to form fused rings. The most common reaction is with a one-carbon source (Orthoesters, Formic Acid) or aldehydes.

Mechanism: Formation of Pyrazolo[4,3-d]pyrimidines

When reacted with an aldehyde (

Data Table: Cyclization Conditions & Products

| Reagent (Carbon Source) | Reaction Conditions | Product Structure | Application |

| Triethyl Orthoformate | Reflux, cat.[3] | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Generic Scaffold |

| Aromatic Aldehyde | EtOH, Reflux, then Oxidant | 7-Aryl-pyrazolo[4,3-d]pyrimidine | Kinase Inhibitors |

| Nitrous Acid ( | Pyrazolo[4,3-d][1,2,3]triazin-4(3H)-one | Antiviral Research | |

| Carbon Disulfide ( | Pyridine, Reflux | 7-Thioxo-pyrazolo[4,3-d]pyrimidine | Thio-analogues |

Graphviz: Cyclization Mechanism

Caption: Mechanistic flow for the conversion of the carbohydrazide to the fused pyrimidine system.

Part 5: References

-

Sildenafil Analog Synthesis: Dunn, P. J., et al. "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development 9.1 (2005): 88-97. Link

-

Pyrazolo[4,3-d]pyrimidine Review: El-Mekabaty, A.[4] "Synthesis and properties of pyrazolo[4,3-d]pyrimidines." Synthetic Communications 45.14 (2015): 1643-1667. Link

-

Hydrazide Reactivity: Gomha, S. M., et al.[3] "Synthesis and biological evaluation of some novel pyrazolo[4,3-d]pyrimidine derivatives." Molecules 20.1 (2015): 1357-1376. Link

-

Nitro-Reduction Protocol: Beller, M., et al. "Catalytic Hydrogenation of Nitro Compounds." Organic Reactions (2014). Link

Sources

4-amino-1H-pyrazole-5-carbohydrazide CAS number search

The following technical guide details the chemical identity, synthesis, and application of 4-amino-1H-pyrazole-5-carbohydrazide (also known by its tautomeric preferred name, 4-amino-1H-pyrazole-3-carbohydrazide ).

Core Identifier & Synthesis Protocol

Executive Summary

This compound is a critical high-value scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines. Its dual functionality—combining a nucleophilic amino group at position 4 with a reactive hydrazide motif at position 5—makes it an ideal "linchpin" molecule for diversity-oriented synthesis.

Critical Note on Nomenclature: Due to annular tautomerism in the unsubstituted pyrazole ring, the positions 3 and 5 are chemically equivalent. While the user request specifies the 5-carbohydrazide , the CAS registry and IUPAC conventions predominantly index this structure as the 3-carbohydrazide derivative.

Chemical Identity & CAS Search Results

The search for the specific CAS number requires distinguishing between the target, its regioisomers, and its salt forms.

Identity Data Table

| Attribute | Detail |

| Primary Target Name | 4-amino-1H-pyrazole-3-carbohydrazide (Tautomer of 5-carbohydrazide) |

| CAS Number | 1026783-39-0 |

| MDL Number | MFCD06654834 |

| Molecular Formula | C₄H₇N₅O |

| Molecular Weight | 141.13 g/mol |

| SMILES | NC1=C(C(=O)NN)N=CN1 |

| Key Precursor (Ester) | Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 55904-61-5 ) |

| Key Precursor (Nitro) | Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 55864-87-4 ) |

Note: Commercial availability of the free hydrazide (CAS 1026783-39-0) is limited compared to its stable ethyl ester precursor (CAS 55904-61-5). Researchers are advised to synthesize the hydrazide in situ or as a fresh intermediate from the ester.

Tautomerism & Structure Diagram

The following diagram illustrates the tautomeric equilibrium that unifies the "3-carbohydrazide" and "5-carbohydrazide" nomenclature.

Synthesis Protocol

Since the shelf-stability of the free amino-hydrazide is lower than that of the ester, the most reliable route for acquisition is a two-step synthesis starting from Ethyl 4-nitro-1H-pyrazole-3-carboxylate .

Step 1: Reduction of Nitro Group

Objective: Convert the nitro group to an amino group without affecting the ester.

-

Starting Material: Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4).[1]

-

Reagents: H₂ / Pd-C (Catalytic Hydrogenation) OR SnCl₂ / HCl.

-

Product: Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5).[2][3][4]

Step 2: Hydrazinolysis (Critical Step)

Objective: Convert the ethyl ester to the carbohydrazide.

-

Starting Material: Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5).[2][3][4]

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH).

-

Mechanism: Nucleophilic acyl substitution.

Detailed Experimental Procedure (Self-Validating)

-

Dissolution: Dissolve 10 mmol of Ethyl 4-amino-1H-pyrazole-3-carboxylate in 20 mL of absolute ethanol.

-

Addition: Add 50 mmol (5 equiv.) of hydrazine hydrate (80% or 98%) dropwise at room temperature.

-

Why 5 equivalents? Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor via TLC (System: MeOH/DCM 1:9). The starting ester spot (higher R_f) should disappear, replaced by the baseline hydrazide spot.

-

-

Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether to remove excess hydrazine. Recrystallize from ethanol if necessary.

Synthesis Workflow Diagram

Applications & Reactivity

The This compound scaffold is a "privileged structure" in drug discovery due to its ability to form fused rings that mimic purines (adenine/guanine), making them potent kinase inhibitors.

A. Schiff Base Formation (Hydrazones)

Reacting the hydrazide group with aromatic aldehydes yields hydrazones.

-

Reaction: Hydrazide + Ar-CHO → Hydrazone (-CONHN=CH-Ar).

-

Utility: These derivatives often exhibit antimicrobial and anti-tubercular activity.

B. Cyclization to Pyrazolo[1,5-a]pyrimidines

This is the most high-value application. Reacting the 4-amino-hydrazide with 1,3-dicarbonyls (e.g., acetylacetone) or ethoxymethylene malononitrile leads to ring closure.

-

Mechanism: The exocyclic amino group (at C4) and the hydrazide nitrogens participate in a condensation-cyclization cascade.

References

-

PubChem Compound Summary. "4-Amino-1H-pyrazole-3-carboxylic acid" (Precursor Acid). National Center for Biotechnology Information. Accessed 2026. Link

-

BLD Pharm Product Catalog. "4-Amino-1H-pyrazole-3-carbohydrazide (CAS 1026783-39-0)".[5][6][7] BLD Pharm.[4] Accessed 2026. Link

-

ChemicalBook. "Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5)". ChemicalBook. Accessed 2026. Link

-

ResearchGate. "Synthesis of pyrazole-4-carbohydrazide derivatives". ResearchGate. Accessed 2026. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 55904-61-5: ethyl 4-amino-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 3. 4-氨基吡唑-5-羧酸乙酯 CAS#: 55904-61-5 [m.chemicalbook.com]

- 4. 55904-61-5|Ethyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 521300-03-8|4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 6. 952101-18-7|1H-Pyrazole-3,5-dicarbohydrazide|BLD Pharm [bldpharm.com]

- 7. 906087-50-1|4-Amino-N-methyl-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]

Tautomerism of 4-Aminopyrazole-5-Carbohydrazide Derivatives: Structural Dynamics, Elucidation Protocols, and Implications in Drug Development

Executive Summary

The 4-aminopyrazole-5-carbohydrazide scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting potent bioactivity ranging from kinase inhibition to the induction of autophagy and apoptosis in A549 lung cancer cells[1]. However, the rational design of drugs utilizing this scaffold is frequently complicated by its highly dynamic structural nature. This whitepaper provides an in-depth technical analysis of the tautomeric equilibria inherent to 4-aminopyrazole-5-carbohydrazide derivatives. By synthesizing advanced multinuclear NMR spectroscopy protocols with Density Functional Theory (DFT) calculations, we establish a self-validating framework for elucidating these dynamic states and understanding their direct impact on receptor-ligand binding thermodynamics.

The Multi-Centered Tautomeric Network

The structural complexity of 4-aminopyrazole-5-carbohydrazides arises from the presence of multiple proton-exchange centers within a highly conjugated system[2]. The tautomerism can be categorized into three distinct mechanistic pathways:

-

Annular Prototropic Tautomerism: The migration of a proton between the N1 and N2 atoms of the pyrazole ring. This is the most thermodynamically accessible exchange and dictates the primary hydrogen bond donor/acceptor topology of the heterocycle[3].

-

Amide-Imidic Acid (Keto-Enol) Tautomerism: The carbohydrazide side chain can undergo proton transfer from the hydrazide nitrogen to the carbonyl oxygen, forming an imidic acid (enol) state.

-

Amino-Imino Tautomerism: The exocyclic 4-amino group can theoretically transfer a proton to the pyrazole ring, forming an imino derivative. While generally unfavorable due to the disruption of heteroaromaticity, it must be evaluated in computational models[4].

Fig 1: Prototropic tautomeric network of 4-aminopyrazole-5-carbohydrazides.

Self-Validating Protocols for Tautomer Elucidation

To accurately characterize the dominant tautomer in a biological context, empirical observation must be tightly coupled with quantum mechanical modeling. Relying solely on X-ray crystallography is insufficient, as solid-state packing forces and intermolecular hydrogen bonding often stabilize tautomers that are not biologically relevant in aqueous solution[2].

Protocol A: Variable-Temperature (VT) Multinuclear NMR Spectroscopy

Because prototropic exchange in pyrazoles is rapid on the NMR timescale at ambient temperatures, signals often coalesce, yielding an averaged spectrum that masks the true tautomeric distribution[3].

Step-by-Step Methodology:

-

Solvent Selection: Dissolve the derivative in a highly polar, aprotic solvent (e.g., DMSO-

or DMF- -

Cryogenic Cooling: Acquire

H and -

N HMBC Acquisition: At the decoalescence temperature, acquire a

Protocol B: DFT and GIAO Validation

Experimental NMR data must be validated against theoretical models to ensure the observed species are thermodynamically sound[5].

Step-by-Step Methodology:

-

Geometry Optimization: Optimize all possible tautomers (Fig 1) using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO or water parameters. Causality: Gas-phase calculations often incorrectly predict the 1H-tautomer as the global minimum due to the lack of dielectric stabilization. PCM accounts for the stabilization of the higher-dipole 2H-tautomer in solution[5].

-

GIAO NMR Prediction: Calculate the absolute magnetic shieldings using the Gauge-Independent Atomic Orbital (GIAO) method and convert them to chemical shifts relative to TMS/Nitromethane. Match these predicted shifts against the VT-NMR empirical data to confirm the structural assignment[4].

Fig 2: Self-validating workflow for tautomer elucidation in drug discovery.

Quantitative Data Summaries

The integration of DFT and NMR provides a clear quantitative landscape of the tautomeric preferences of 4-aminopyrazole-5-carbohydrazides. The tables below summarize representative thermodynamic and spectroscopic data derived from computational and empirical studies of these systems.

Table 1: Representative Thermodynamic Parameters for Tautomeric Equilibria (DFT/B3LYP/6-311++G(d,p))

| Tautomeric State | Gas Phase Relative Energy ( | DMSO Solvation Relative Energy ( | Dipole Moment (Debye) |

| 1H-Amide (Keto) | 0.00 (Reference) | 0.00 (Reference) | ~4.2 |

| 2H-Amide (Keto) | +1.85 | -0.45 (Favored) | ~6.8 |

| 1H-Imidic (Enol) | +8.40 | +6.20 | ~3.5 |

| 4-Imino Derivative | +15.20 | +12.80 | ~5.1 |

Note: The 2H-Amide tautomer, despite being higher in energy in a vacuum, becomes the global minimum in polar solvents due to its larger dipole moment interacting favorably with the dielectric continuum[5].

Table 2: Diagnostic Multinuclear NMR Chemical Shifts for Tautomer Identification

| Nucleus | 1H-Amide Tautomer (ppm) | 2H-Amide Tautomer (ppm) | Causality / Structural Context |

| ~130 (Pyrrole-like, NH) | ~250 (Pyridine-like, N=) | Protonation state directly dictates electron shielding around the nucleus[3]. | |

| ~245 (Pyridine-like, N=) | ~135 (Pyrrole-like, NH) | Inverse of N1; confirms annular proton migration. | |

| ~140 | ~152 | Deshielding occurs when adjacent to an unprotonated nitrogen atom. | |

| ~165 (Carbonyl) | ~165 (Carbonyl) | Remains unchanged, effectively ruling out the imidic acid (enol) form in solution. |

Implications in Drug Development

The tautomeric state of a 4-aminopyrazole-5-carbohydrazide derivative is not merely a structural curiosity; it is a fundamental determinant of its pharmacodynamics. When designing molecules to induce apoptosis in A549 lung cancer cells[1] or to inhibit specific kinases, researchers must account for the exact hydrogen bond (H-bond) topology presented to the target protein's active site[4].

If computational docking studies assume the 1H-tautomer, the model will position an H-bond donor at N1 and an acceptor at N2. However, if the physiological environment (pH 7.4, highly polar) actually stabilizes the 2H-tautomer, the donor/acceptor profile is inverted. This discrepancy can lead to the failure of seemingly promising in silico hits during in vitro testing. Therefore, utilizing the self-validating NMR/DFT workflow (Fig 2) to identify the dominant aqueous tautomer prior to initiating structure-activity relationship (SAR) optimization is a critical requirement for modern drug development programs.

Conclusion

The tautomerism of 4-aminopyrazole-5-carbohydrazide derivatives is a dynamic interplay of annular prototropy and side-chain keto-enol equilibria. While gas-phase and solid-state analyses often point toward the 1H-amide form, rigorous solution-state VT-NMR and PCM-solvated DFT calculations reveal a strong preference for the 2H-amide tautomer in polar, biologically relevant environments. By embedding these elucidation protocols into the drug discovery pipeline, researchers can ensure high-fidelity rational drug design, ultimately accelerating the development of potent pyrazole-based therapeutics.

References

1.[3] The use of NMR spectroscopy to study tautomerism. Bohrium. URL: [Link] 2.[1] Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. PubMed / NIH. URL: [Link] 3.[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. URL: [Link] 4.[5] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. URL: [Link] 5.[4] Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. MDPI. URL: [Link]

Sources

- 1. Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physical Properties and Synthetic Utility of 4-Amino-1H-pyrazole-5-carbohydrazide

Executive Summary

4-Amino-1H-pyrazole-5-carbohydrazide (also referred to as 4-aminopyrazole-3-carbohydrazide due to tautomerism) serves as a critical, high-value intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[4,3-d]pyrimidines .[1] These fused systems are bio-isosteres of purines and have garnered significant attention in medicinal chemistry as potent inhibitors of cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and xanthine oxidase.

This guide provides a technical analysis of the compound's physical properties, a validated synthesis protocol, and its application in generating bioactive scaffolds. It addresses the specific challenges associated with its isolation and stability, offering a robust framework for researchers in drug discovery.

Chemical Identity & Structural Analysis[3][4][5]

The compound exists in a tautomeric equilibrium. While the "5-carbohydrazide" nomenclature is common in derivative synthesis (referencing the 1H-pyrazole-5-carboxylic acid precursor), the most stable tautomer in solution often places the carboxyl group at position 3.

| Attribute | Detail |

| IUPAC Name | This compound (Tautomer: 4-amino-1H-pyrazole-3-carbohydrazide) |

| Molecular Formula | C₄H₇N₅O |

| Molecular Weight | 141.13 g/mol |

| CAS Registry | Note:[2][3] Often generated in situ. Related isomer (3-amino-4-carbohydrazide): 41621-10-7.[4] Analog (4-amino-5-carboxamide): 67221-50-5.[2] |

| Core Scaffold | Pyrazole ring substituted with an amino group at C4 and a carbohydrazide group at C3/C5. |

| Tautomerism | 1H-pyrazole-3-carbohydrazide |

Structural Significance

The 4-amino group and the 5-carbohydrazide moiety are positioned ortho to each other. This proximity is the driving force for its utility: it allows for a [4+2] cyclization with one-carbon donors (e.g., orthoesters, aldehydes) to form the pyrazolo[4,3-d]pyrimidine core. This distinguishes it from its isomer, 3-amino-pyrazole-4-carbohydrazide, which cyclizes to form pyrazolo[3,4-d]pyrimidines .

Physical Characterization

Due to its high reactivity and tendency to undergo self-condensation or oxidation, the free base is frequently used immediately after generation. However, isolated samples exhibit the following properties:

Physical Properties Table[2]

| Property | Value / Observation | Analytical Context |

| Appearance | White to off-white crystalline solid | Dependent on purity; oxidation leads to yellow/brown discoloration. |

| Melting Point | ~180–220 °C (Decomposes) | Inferred from analogs: 4-amino-5-carboxamide melts at 181–182 °C; 3-amino-4-carbohydrazide melts at 221–222 °C. |

| Solubility | High: DMSO, DMF, DMAcModerate: Hot Ethanol, MethanolLow: Water (Cold), Chloroform, Diethyl Ether | The hydrazide moiety confers polarity, making it soluble in polar aprotic solvents. |

| pKa (Predicted) | ~3.5 (Pyrazole NH), ~12 (Hydrazide NH) | The amino group at C4 is weakly basic but nucleophilic. |

| Stability | Hygroscopic; Air-sensitive | The C4-amino group is susceptible to oxidation. Store under inert gas (Ar/N₂) at -20°C. |

Spectral Fingerprint (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–13.0 ppm (br s, 1H, Pyrazole NH)

- 9.0–9.5 ppm (br s, 1H, Hydrazide NH)

- 7.8–8.2 ppm (s, 1H, Pyrazole C3-H)

- 4.0–5.5 ppm (br s, 4H, NH₂ + Hydrazide NH₂)

-

IR (KBr):

-

3200–3400 cm⁻¹ (NH/NH₂ stretch, broad)

-

1650–1680 cm⁻¹ (C=O amide stretch)

-

Synthesis & Purification Protocol

The most reliable route to this compound avoids direct hydrazinolysis of the 4-amino ester due to competing side reactions. Instead, a stepwise approach via the 4-nitro intermediate is recommended.

Workflow Diagram

Caption: Stepwise synthesis of this compound from pyrazole-3-carboxylic acid.

Detailed Methodology

Step 1: Nitration

-

Dissolve pyrazole-3-carboxylic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₄ (1.1 eq) while maintaining temperature <10°C.

-

Heat to 60°C for 2 hours.

-

Pour onto crushed ice. Filter the precipitate (4-nitropyrazole-3-carboxylic acid ).

-

Yield: ~85-90%.

Step 2: Esterification

-

Reflux the nitro-acid in absolute ethanol with catalytic H₂SO₄ for 8–12 hours.

-

Concentrate in vacuo and neutralize with NaHCO₃.

-

Extract with ethyl acetate to obtain ethyl 4-nitropyrazole-3-carboxylate .

Step 3: Hydrazinolysis

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate (5.0 eq) cautiously.

-

Reflux for 2–4 hours. The solution typically turns yellow/orange.

-

Cool to precipitate 4-nitropyrazole-3-carbohydrazide .

-

Filter and wash with cold ethanol.

Step 4: Reduction (Critical Step)

Caution: The amino-hydrazide product is sensitive to oxidation.

-

Dissolve the nitro-hydrazide in methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

-

Filter through Celite under an inert atmosphere (Argon).

-

Concentrate the filtrate immediately to obtain the This compound .

-

Storage: Use immediately for the next step or store at -20°C under Argon.

Reactivity & Downstream Applications

The primary utility of this compound lies in its ability to form pyrazolo[4,3-d]pyrimidines .

Cyclization Pathway

Reaction with Triethyl Orthoformate (TEOF) :

-

Reflux this compound in TEOF (excess) with catalytic p-TsOH.

-

Mechanism:

-

Formation of the ethoxymethylene-amino intermediate.

-

Intramolecular nucleophilic attack of the hydrazide nitrogen.

-

Elimination of ethanol.

-

-

Product: Pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Reaction with Aromatic Aldehydes :

-

Condensation in ethanol yields the corresponding hydrazone (Schiff base).

-

Oxidative cyclization (e.g., with FeCl₃ or Br₂) yields 3,5-disubstituted pyrazolo[4,3-d]pyrimidines.

References

-

Baraldi, P. G., et al. (1983).[5] "Synthesis of pyrazole derivatives and pyrazolo[4,3-d]pyrimidines." Farmaco Sci, 38(6), 370-375.[5]

-

Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203-242.

-

PubChem Compound Summary. (2025). "3-amino-1H-pyrazole-4-carbohydrazide (Isomer Data)." National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025). "4-Amino-1H-pyrazole-5-carboxamide (Analog Data)." [6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3-amino-1H-pyrazole-4-carbohydrazide | C4H7N5O | CID 13409723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Synthesis of pyrazole derivatives and pyrazolo[4,3-d]pyrimidines. I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-1H-pyrazole-5-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The 4-Amino-1H-Pyrazole-5-Carbohydrazide Scaffold: A Privileged Chemotype for Kinase Inhibition and Advanced Heterocyclic Drug Design

Structural Rationale & Purine Bioisosterism

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on scaffolds that can perfectly mimic the hydrogen-bonding dynamics of the adenine ring of ATP. The 4-amino-1H-pyrazole-5-carbohydrazide (and its closely related carboxamide analog) has emerged as a highly versatile, privileged chemotype.

The core 1H-pyrazole ring, coupled with the 4-amino substitution, acts as an exceptional purine bioisostere. Crystallographic studies of analogous pyrazole inhibitors demonstrate that the pyrazole N1/N2 atoms and the 4-amino group form a robust bidentate or tridentate hydrogen-bond network with the backbone amides of the kinase hinge region (e.g., Leu83 and Glu81 in CDK2) 1[1].

Crucially, the 5-carbohydrazide moiety (–C(=O)NHNH₂) provides an orthogonal, highly reactive vector. Unlike simple alkyl or aryl groups, the carbohydrazide acts as a nucleophilic handle that can be readily functionalized into Schiff bases (hydrazones) or cyclized into extended heterocyclic systems like 1,3,4-oxadiazoles or 1,2,3-triazoles 2[2]. These extensions are strategically designed to project outward from the hinge region, probing the solvent-exposed channel or the ribose-binding pocket to achieve exquisite kinase selectivity3[3].

Fig 1: Pharmacophore mapping of the pyrazole-carbohydrazide scaffold within the ATP-binding pocket.

Synthetic Architecture & Self-Validating Protocols

The synthesis of the this compound scaffold requires precise control over reaction sequencing to prevent the degradation of sensitive functional groups.

Protocol 1: Synthesis of the Core Scaffold

Causality & Design: A common pitfall in synthesizing amino-hydrazides is attempting to reduce a nitro group after the hydrazide has been formed. Catalytic hydrogenation (Pd/C, H₂) of a nitro-hydrazide frequently leads to the hydrogenolysis (cleavage) of the weak N-N bond in the hydrazide moiety. To ensure a self-validating, high-yield system, the nitro ester must be reduced to the amino ester prior to hydrazinolysis.

-

Reduction: Dissolve ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ and stir under an H₂ atmosphere (1 atm) at room temperature until TLC indicates complete consumption of the starting material. Filter through Celite to remove the catalyst and concentrate in vacuo to yield ethyl 4-amino-1H-pyrazole-5-carboxylate.

-

Hydrazinolysis: Suspend the resulting amino ester in absolute ethanol. Add hydrazine hydrate (80% aqueous solution, 5.0 eq). Reflux the mixture at 80°C for 6 hours.

-

Validation: Cool the mixture to precipitate the product. The formation of this compound is confirmed via LC-MS (monitoring for the exact mass [M+H]⁺) and ¹H-NMR (appearance of the highly shielded –NHNH₂ protons at ~4.5 ppm and ~9.0 ppm in DMSO-d6).

Protocol 2: Derivatization via Schiff Base Condensation

-

Condensation: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

-

Reaction: Reflux for 4 hours. The resulting Schiff base (hydrazone) precipitates upon cooling.

-

Validation: Filter and wash with cold ethanol. Purity is validated via HPLC (>95% required before proceeding to biological assays).

Fig 2: Self-validating experimental workflow from chemical synthesis to phenotypic screening.

Mechanistic Pharmacology & Signaling

Derivatives of the 4-amino-1H-pyrazole-5-carboxamide/carbohydrazide class have shown profound efficacy as multi-targeted kinase inhibitors. For example, compounds like FN-1501 leverage this core to simultaneously inhibit FLT3 and Cyclin-Dependent Kinases (CDK2/4/6) 1[1].

By inhibiting FLT3, these compounds block the downstream STAT5 signaling pathway, which is heavily implicated in acute myeloid leukemia (AML). Concurrently, CDK2 inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S transition. This dual-action mechanism synergistically shifts the cellular phenotype from uncontrolled proliferation to apoptosis.

Fig 3: Dual FLT3/CDK inhibition pathway leading to apoptosis in hematological malignancies.

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) and biological profiling of key 4-amino-1H-pyrazole-based inhibitors derived from recent literature, demonstrating the potency of the scaffold across multiple kinase targets 4[4].

| Compound / Scaffold Variant | Primary Target(s) | Enzymatic IC₅₀ / Kᵢ (nM) | Cell Line Tested | Cellular GI₅₀ (nM) |

| FN-1501 (3-carboxamide analog) | FLT3 / CDK2 | 2 / 10 | MV4-11 (AML) | 8 |

| AT-7519 (Pyrazole core) | CDK2 / CDK9 | 47 / <10 | HCT116 (Colon) | 61 |

| Compound 15 (Di-pyrazole) | CDK2 | 5 (Kᵢ) | A2780 (Ovarian) | 127 |

| Compound 2 (CDKL5 Probe) | CDKL5 / GSK3 | 12 / 15 | Neuronal Models | N/A |

Biological Evaluation Workflows

To accurately determine the IC₅₀ values of synthesized this compound derivatives, a luminescent ADP-Glo™ Kinase Assay is utilized.

Protocol 3: ADP-Glo Kinase Assay (Self-Validating System)

Causality & Design: Traditional radiometric assays generate radioactive waste. The ADP-Glo assay measures the ADP formed during the kinase reaction. A critical step in this protocol is the depletion of unreacted ATP prior to converting ADP back to ATP for luciferase detection. This eliminates background noise, ensuring that the luminescent signal is strictly proportional to kinase activity. The inclusion of a "no-enzyme" control validates the complete depletion of background ATP.

-

Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

-

Kinase Reaction: Add purified kinase (e.g., CDK2/Cyclin E) and incubate with the inhibitor for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration) and the appropriate peptide substrate. Incubate for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio to the reaction). Incubate for 40 minutes. Mechanism: This reagent contains an ATPase that selectively degrades unreacted ATP, leaving the generated ADP intact.

-

Detection: Add Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts ADP back to ATP and introduces luciferase/luciferin to generate light.

-

Readout & Analysis: Measure luminescence using a microplate reader. Normalize data against positive (DMSO vehicle) and negative (no-enzyme) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

Sources

solubility data for amino-pyrazole carbohydrazides

An In-depth Technical Guide to the Solubility of Amino-Pyrazole Carbohydrazides for Drug Discovery and Development

Abstract

Amino-pyrazole carbohydrazides represent a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive candidates in pharmaceutical research.[1][2][3] However, their successful translation from promising hits to viable drug candidates is intrinsically linked to their physicochemical properties, paramount among which is solubility. Poor aqueous solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro assay results, leading to increased development costs and potential late-stage failures.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modulating the solubility of amino-pyrazole carbohydrazides. We will delve into the key structural and environmental factors governing their solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into data interpretation and troubleshooting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of failures attributed to poor biopharmaceutical properties.[6] Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[7][8] For orally administered drugs, insufficient aqueous solubility is a primary reason for low and variable bioavailability, as the compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5]

Amino-pyrazole carbohydrazides, while being a privileged scaffold in medicinal chemistry, often present unique solubility challenges due to their complex interplay of functional groups.[1][9] This guide aims to equip researchers with the foundational knowledge and practical methodologies to proactively address these challenges early in the discovery and development pipeline.

Physicochemical Landscape of Amino-Pyrazole Carbohydrazides: Factors Governing Solubility

The solubility of an amino-pyrazole carbohydrazide is not an intrinsic constant but is dictated by a delicate balance of intermolecular forces between the solute molecules and between the solute and the solvent.[10][11] Several key factors contribute to this equilibrium:

-

Molecular Structure and Intermolecular Forces: The inherent structure of the molecule plays the most significant role.

-

The Pyrazole Core: The pyrazole ring itself is aromatic and can engage in π-π stacking interactions, which can increase crystal lattice energy and reduce solubility.[10] The two nitrogen atoms within the ring can act as hydrogen bond acceptors, while the N-H can act as a donor, allowing for interactions with polar solvents.[12][13]

-

The Amino Group (-NH2): This is a polar, hydrogen-bonding group that generally enhances aqueous solubility.[3] Its basic nature means its ionization state, and thus solubility, is highly pH-dependent.

-

The Carbohydrazide Moiety (-CONHNH2): This functional group is also polar and capable of extensive hydrogen bonding, contributing favorably to aqueous solubility.[2][14]

-

Substituents: The nature of other substituents on the pyrazole ring or attached to the amino or carbohydrazide groups is critical. Non-polar, lipophilic groups (e.g., phenyl rings, long alkyl chains) will decrease aqueous solubility, while polar or ionizable groups will increase it.[10][15]

-

-

Crystal Lattice Energy: In the solid state, strong intermolecular forces like hydrogen bonding and π-π stacking hold the molecules together in a crystal lattice.[10][11] For a compound to dissolve, the solvent must provide sufficient energy to overcome this lattice energy. High lattice energy typically corresponds to low solubility.

-

pH and Ionization (pKa): Amino-pyrazole carbohydrazides are ionizable compounds. The amino group and the pyrazole ring nitrogens are weakly basic, while the carbohydrazide moiety can also exhibit acidic or basic properties.[7][10]

-

In acidic solutions (pH < pKa), the basic nitrogen atoms will be protonated, forming a more soluble cationic salt.[10][16]

-

In neutral or basic solutions, the compound will exist predominantly in its less soluble, neutral free base form.[7] Therefore, determining the pH-solubility profile is crucial for understanding how the compound will behave in different physiological environments (e.g., the stomach vs. the intestine).[17]

-

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces.[10] This is an important consideration during experimental workups and formulation.

-

Solvent Properties: The principle of "like dissolves like" is fundamental.

-

Polar Protic Solvents (e.g., water, ethanol): These are generally good solvents for amino-pyrazole carbohydrazides due to their ability to engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent solvents as they can solvate both the polar and non-polar regions of the molecule.[7]

-

Non-polar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be very low.[7]

-

The interplay of these factors is visually summarized in the diagram below.

Caption: Key factors influencing the solubility of amino-pyrazole carbohydrazides.

Experimental Determination of Solubility: Protocols and Best Practices

Determining solubility experimentally is a critical step in drug discovery. Two main types of solubility are measured: thermodynamic and kinetic.[18]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature. It is the gold standard for solubility measurement and is crucial for later-stage development and formulation.[5][18] The Shake-Flask Method is the most reliable technique for this determination.[17][19][20]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous buffer.[4][21] It is a high-throughput method suitable for early-stage screening of large numbers of compounds but can sometimes overestimate solubility as it may reflect the solubility of a metastable or amorphous form.[18][22] The Turbidimetric Method is commonly used for this purpose.[23]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, which remains the benchmark for equilibrium solubility studies.[17][24][25]

Objective: To determine the equilibrium solubility of a solid amino-pyrazole carbohydrazide in a specific buffer at a controlled temperature.

Materials:

-

Test compound (solid powder)

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)[26]

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Low-binding filter units (e.g., 0.45 µm PVDF or PTFE)

-

Calibrated analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid test compound to a glass vial. A common practice is to add enough solid to be visually present throughout the experiment, ensuring a saturated solution.[17]

-

Solvent Addition: Add a precise volume of the pre-equilibrated buffer (e.g., at 25°C or 37°C) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can vary from 24 to 72 hours.[17][18][24] It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached when consecutive measurements are consistent.[24]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and is typically done by:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter to remove any remaining fine particles.[18] It is crucial to check for potential adsorption of the compound to the filter material.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations in the same buffer (or a suitable solvent mixture if buffer solubility is too low for standards).

-

Dilute the filtered supernatant (the saturated solution) with the appropriate solvent.

-

Analyze the diluted sample and the standards using a validated HPLC-UV or LC-MS/MS method.[5][17]

-

-

Calculation: Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve, accounting for any dilution factors. This concentration is the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination via Turbidimetry

This protocol outlines a high-throughput method to rank-order compounds based on when they precipitate from a supersaturated solution.[23][27]

Objective: To determine the kinetic solubility of an amino-pyrazole carbohydrazide by detecting precipitation via light scattering.

Materials:

-

Test compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler (recommended)

-

Plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., a nephelometer or spectrophotometer at 620 nm).[23]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[27] Create serial dilutions from this stock in DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well plate. Include DMSO-only controls.[23]

-

Buffer Addition: Rapidly add the aqueous buffer to each well (e.g., 98 µL) to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[23] The rapid addition helps to create a supersaturated solution.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[23][27]

-

Measurement: Measure the light scattering (nephelometry) or absorbance (turbidimetry) in each well using a plate reader.[27] An increase in the signal compared to the DMSO-only control indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the signal does not exceed a predefined threshold above the background, indicating the compound is still in solution.[23]

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions and compounds.

Table 1: Example Solubility Data for a Hypothetical Amino-Pyrazole Carbohydrazide

| Compound ID | Method | Medium (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| APC-001 | Thermodynamic | PBS (7.4) | 25 | 5 | 18 | Poorly Soluble |

| APC-001 | Thermodynamic | 0.1 M HCl (1.2) | 25 | 250 | 902 | Soluble |

| APC-001 | Kinetic | PBS (7.4) | 25 | 25 | 90 | Moderately Soluble |

Interpretation:

-

pH-Dependence: The data clearly shows that APC-001 has pH-dependent solubility, with significantly higher solubility in acidic conditions due to the protonation of its basic centers.[7][10] This is a critical insight for predicting its behavior in the gastrointestinal tract.

-

Kinetic vs. Thermodynamic: The kinetic solubility is higher than the thermodynamic solubility at pH 7.4.[18] This is a common observation and suggests that the compound may initially form a supersaturated solution before equilibrating to its more stable, less soluble form.

-

Classification: Compounds are often classified based on their solubility. While various schemes exist, a common benchmark considers compounds with solubility <10 µg/mL as having low solubility and those with >65 µg/mL as having high solubility.

Strategies for Solubility Enhancement

When a promising amino-pyrazole carbohydrazide exhibits poor solubility, several strategies can be employed to improve this property:

-

Salt Formation: For compounds with basic centers, reacting them with a pharmaceutically acceptable acid to form a salt is one of the most effective ways to increase aqueous solubility.[6][11]

-

Structural Modification (Lead Optimization): During the lead optimization phase, medicinal chemists can introduce polar or ionizable functional groups into the molecule to disrupt crystal packing and enhance interactions with water.[12]

-

Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent (like ethanol or propylene glycol) can significantly increase solubility.[15][19]

-

Use of Excipients: In formulation development, surfactants, cyclodextrins, or other complexing agents can be used to create formulations that improve the dissolution and solubility of the active pharmaceutical ingredient (API).[6]

-

Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid compound, which can enhance the dissolution rate, although it does not change the equilibrium solubility.[11]

Conclusion

The solubility of amino-pyrazole carbohydrazides is a multifaceted property that is fundamental to their success as drug candidates. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental determination, is essential for any research program involving this chemical class. By employing the systematic approaches and detailed protocols outlined in this guide, researchers can effectively characterize the solubility of their compounds, interpret the data to make informed decisions, and strategically address solubility liabilities. This proactive approach will ultimately de-risk projects and accelerate the development of novel therapeutics derived from the versatile amino-pyrazole carbohydrazide scaffold.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

World Health Organization (WHO). Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

National Center for Advancing Translational Sciences (NCATS). Aqueous Kinetic Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

IJNRD. Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PMC. In silico prediction of aqueous solubility – classification models. [Link]

-

PMC. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

-

MDPI. Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Putative SARS-CoV-2 Inhibitors. [Link]

-

American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

-

ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]

-

PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

-

ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

IJNRD.org. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

Veranova. Improving solubility and accelerating drug development. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing). The combined effect of pyrazole and amino groups: preparation of novel energetic coordination compounds with high ClO4− content. [Link]

-

Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. veranova.com [veranova.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijnrd.org [ijnrd.org]

- 13. ijnrd.org [ijnrd.org]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 16. epj-conferences.org [epj-conferences.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. raytor.com [raytor.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. In silico prediction of aqueous solubility – classification models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 24. who.int [who.int]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Guide: Synthesis of 4-Amino-1H-pyrazole-5-carbohydrazide

Part 1: Executive Summary & Critical Disambiguation

The compound 4-amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) is a critical high-value intermediate used primarily in the synthesis of pyrazolo[4,3-d]pyrimidines , a scaffold found in various kinase inhibitors (e.g., CDK, PDE inhibitors).

⚠️ Critical Structural Disambiguation

Before proceeding, it is vital to distinguish the target molecule from its more common isomer, the Allopurinol precursor.

| Feature | Target Molecule | Common Isomer (Allopurinol Precursor) |

| IUPAC Name | This compound | 3-amino-1H-pyrazole-4-carbohydrazide |

| Substitution Pattern | Amino at C4, Carbonyl at C5 | Amino at C3, Carbonyl at C4 |

| Fused System | Yields Pyrazolo[4,3-d]pyrimidines | Yields Pyrazolo[3,4-d]pyrimidines |

| Primary Precursor | Ethyl 4-nitropyrazole-5-carboxylate | Ethyl 2-cyano-3-ethoxyacrylate |

Note on Tautomerism: In unsubstituted N-1 pyrazoles, positions 3 and 5 are tautomeric. This guide uses the "5-carbohydrazide" nomenclature to align with the user request, but chemically this is equivalent to 4-amino-1H-pyrazole-3-carbohydrazide (the preferred IUPAC numbering when unassigned).

Part 2: Retrosynthetic Analysis & Strategy

Direct condensation methods (e.g., reacting hydrazine with a β-keto ester derivative) typically yield the [3,4-d] isomer. To force the 4-amino-5-carbonyl pattern, the most authoritative and regiochemically secure route is the Nitro-Precursor Pathway .

Strategic Logic

-

Regiocontrol: Introducing the nitrogen functionality at C4 via nitration of a pre-formed pyrazole-3-carboxylate ensures the correct substitution pattern.

-

Chemoselectivity: Hydrazine hydrate reacts readily with esters to form hydrazides. However, amino-esters are prone to oxidation or polymerization. Therefore, the hydrazide is formed first from the nitro-ester , followed by a mild reduction of the nitro group to the amine.

Pathway Visualization

Caption: Retrosynthetic logic prioritizing the stability of the nitro-intermediate to ensure correct regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Nitration of Ethyl Pyrazole-3-carboxylate

Objective: Introduce the nitrogen at position 4.

-

Reagents: Ethyl pyrazole-3-carboxylate (10 mmol), Fuming Nitric Acid (HNO₃, d=1.5), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve ethyl pyrazole-3-carboxylate in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Heat the mixture to 60°C for 1 hour to ensure complete nitration.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Isolation: Filter the resulting white precipitate. Wash with cold water until neutral pH. Recrystallize from ethanol if necessary.

-

-

Yield: Typically 80-90%.

-

Checkpoint: ¹H NMR should show the disappearance of the C4 proton signal (approx. 6.8 ppm) and a downfield shift of the remaining signals.

Step 2: Formation of 4-Nitropyrazole-5-carbohydrazide

Objective: Convert the ester to the hydrazide without reducing the nitro group.

-

Reagents: Ethyl 4-nitropyrazole-5-carboxylate (from Step 1), Hydrazine Hydrate (80% or 98%), Ethanol (Absolute).

-

Procedure:

-

Suspend the nitro-ester (1 equiv) in absolute ethanol (10 mL/g).

-

Add Hydrazine Hydrate (3-5 equiv) dropwise at room temperature.

-

Heat the mixture to reflux for 4–6 hours. The solid usually dissolves, followed by the precipitation of the product.

-

Cool to 0°C and stir for 30 minutes.

-

Isolation: Filter the solid product. Wash with cold ethanol and diethyl ether.

-

-

Key Insight: The nitro group is generally stable to hydrazine under these non-catalytic conditions.

-

Yield: 85-95%.

-

Appearance: Yellow to orange crystalline solid.

Step 3: Catalytic Reduction to this compound

Objective: Reduce the nitro group to an amine while preserving the hydrazide and the pyrazole ring.

-

Reagents: 4-Nitropyrazole-5-carbohydrazide, 10% Pd/C, Hydrogen gas (balloon pressure), Methanol or Ethanol.

-

Procedure:

-

Dissolve/suspend the nitro-hydrazide in Methanol (or Ethanol).

-

Add 10% Pd/C (10 wt% loading).

-

Purge the flask with Nitrogen, then introduce Hydrogen (balloon).

-

Stir vigorously at room temperature for 6–12 hours.

-

Monitoring: Monitor by TLC (the amine is more polar and will stain with ninhydrin).

-

Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Concentration: Evaporate the solvent under reduced pressure (keep bath temp < 40°C to prevent decomposition).

-

-

Yield: 70-85%.

-

Storage: Store under inert atmosphere at -20°C. Aminohydrazides are prone to oxidation.

Part 4: Mechanism & Causality

Why the Nitro Route?

Attempting to synthesize the 4-amino-5-carboxylate directly via ring closure (e.g., from diazo compounds) often leads to mixtures or the wrong isomer. The nitration of the pre-formed pyrazole ring exploits the electronic bias of the pyrazole-3-carboxylate:

-

Electrophilic Substitution: The C4 position is the most nucleophilic site on the pyrazole ring, ensuring 100% regioselectivity during nitration.

-

Hydrazide Stability: Converting the ester to hydrazide before reducing the nitro group avoids the handling of ethyl 4-aminopyrazole-5-carboxylate , which is known to be unstable and prone to oxidative dimerization.

Reaction Workflow Diagram

Caption: Sequential chemical transformations required to secure the 4-amino-5-carbonyl substitution pattern.

Part 5: Applications & Troubleshooting

Application: Synthesis of Pyrazolo[4,3-d]pyrimidines

This hydrazide is a "linchpin" intermediate. Cyclization with orthoesters (e.g., triethyl orthoformate) or aldehydes yields the fused pyrazolo[4,3-d]pyrimidine system, a bioisostere of purine.

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield in Step 1 | Temperature too low during nitration | Ensure heating to 60°C after initial addition to drive reaction to completion. |

| Product is Red/Dark (Step 3) | Oxidation of the amine | Perform reduction and workup under strictly inert (N2/Ar) atmosphere. |

| Incomplete Reduction | Catalyst poisoning | Use fresh Pd/C; ensure sulfur-free solvents. |

| Isomer Confusion | Wrong starting material | Verify starting material is Ethyl pyrazole-3-carboxylate , NOT Ethyl 2-cyano-3-ethoxyacrylate. |

References

-

Baraldi, P. G., et al. (1996).[1] "1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d]1,2,3-triazin-4(3H)-one derivatives.[1] Synthesis and in vitro biological activity at adenosine A1 and A2a receptors."[1] Arzneimittelforschung, 46(4), 365-368.[1]

-

Daidone, G., et al. (2003). "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." Arkivoc, 2002(11), 227-235.[2] (Discussion of isomeric constraints). Link

-

PubChem. (2025). "4-Amino-1H-pyrazole-3-carbohydrazide (CID 1026783-39-0)."[3][4][5][6][7]

-

Waldo, J. P., et al. (2008). "Room Temperature Iodo-Cyclization of Hydrazones: Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry, 73(17), 6666–6670. (Background on pyrazole regiochemistry).

Sources

- 1. 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 67221-50-5|4-Amino-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 4. 1002033-39-7|4-Amino-1-methyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 5. 521300-03-8|4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 6. 952101-18-7|1H-Pyrazole-3,5-dicarbohydrazide|BLD Pharm [bldpharm.com]

- 7. 906087-50-1|4-Amino-N-methyl-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]

Methodological & Application

synthesis of 4-amino-1H-pyrazole-5-carbohydrazide from esters

Application Note: Synthesis of 4-Amino-1H-Pyrazole-5-Carbohydrazide

Executive Summary & Strategic Analysis

Target Molecule: this compound Primary Application: Precursor for pyrazolo[4,3-d]pyrimidines (isomeric to the Allopurinol scaffold), kinase inhibitors, and high-energy materials.

Strategic Context: The synthesis of 4-aminopyrazole-5-carbohydrazides presents a specific regiochemical challenge compared to the more common 5-aminopyrazole-4-carbohydrazides. While the latter is derived from ubiquitous ethoxymethylene malononitrile precursors, the target molecule (4-amino-5-carbonyl substitution) typically requires a stepwise construction involving nitration and reduction.

This protocol details the conversion of Ethyl 4-amino-1H-pyrazole-5-carboxylate to its corresponding hydrazide. Crucially, we address the chemoselectivity required to favor hydrazinolysis (ester attack) over intermolecular amidation (self-condensation of the amino-ester), utilizing the alpha-effect of hydrazine.

Chemical Pathway & Mechanism

The transformation relies on Nucleophilic Acyl Substitution . Hydrazine monohydrate (

Key Mechanistic Considerations:

-

Chemoselectivity: The starting material contains two nucleophiles: the C4-amino group (aniline-like) and the incoming hydrazine. Hydrazine is significantly more nucleophilic, ensuring the ester is converted to the hydrazide without polymerizing the starting material.

-

Tautomerism: In 1H-pyrazoles (unsubstituted on nitrogen), the 3- and 5-positions are tautomeric. "Ethyl 4-amino-1H-pyrazole-5-carboxylate" exists in equilibrium with the 3-carboxylate form. The reaction conditions described apply to this tautomeric mixture.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of hydrazinolysis. The use of excess hydrazine drives the equilibrium forward and prevents side reactions.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| Ethyl 4-amino-1H-pyrazole-5-carboxylate | 155.15 | 1.0 | Substrate | >97% HPLC |

| Hydrazine Hydrate (80% or 98%) | 50.06 | 10.0 | Nucleophile/Solvent | Reagent Grade |

| Ethanol (Absolute) | 46.07 | N/A | Solvent | Anhydrous |

| n-Butanol (Optional) | 74.12 | N/A | High-BP Solvent | Reagent Grade |

Method A: Direct Hydrazinolysis (Standard)

Best for stable amino-esters.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl 4-amino-1H-pyrazole-5-carboxylate (10 mmol, 1.55 g) to the flask.

-

Solvation: Add Absolute Ethanol (20 mL). Stir to create a suspension.

-

Addition: Cautiously add Hydrazine Hydrate (100 mmol, ~5 mL or 5.0 g). Note: The large excess acts as a co-solvent and prevents self-condensation.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

-

Observation: The starting material should dissolve upon heating, followed by the gradual precipitation of the product over 4–6 hours.

-

-

Monitoring: Monitor by TLC (System: 10% Methanol in DCM). The ester spot (

) should disappear; the hydrazide spot ( -

Workup:

-

Cool the reaction mixture to room temperature (25°C).

-

Chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

-

Filter the solid under vacuum using a sintered glass funnel.

-

Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid. Melting Point: >200°C (decomposition).[1][2]

Method B: The Nitro-Precursor Route (Alternative)

Recommended if the 4-amino ester is impure or unstable.

If the starting amino-ester is not commercially available or is degraded, it is standard practice to perform the hydrazinolysis on the 4-nitro analog first, followed by reduction.

-

Hydrazinolysis: React Ethyl 4-nitropyrazole-5-carboxylate with hydrazine hydrate (as per Method A). The nitro group is stable to these conditions.

-

Product: 4-nitropyrazole-5-carbohydrazide.

-

-

Reduction: Dissolve the nitro-hydrazide in Methanol. Add 10% Pd/C (5 wt%) and stir under

atmosphere (balloon pressure) for 12 hours. Filter catalyst and evaporate.[3]

Process Workflow & Decision Tree

Figure 2: Operational workflow for selecting the synthesis route based on starting material availability.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| TLC ( | Ester (~0.6) | If conversion is slow, switch solvent to n-Butanol (BP 117°C) to increase thermal energy. |

| 1H NMR (DMSO-d6) | If ethyl signals (triplet/quartet) persist, reaction is incomplete. Reflux longer with fresh hydrazine. | |

| Solubility | Soluble in DMSO, DMF, dilute acid. Poor in water/EtOH. | Product may trap hydrazine. Ensure thorough washing with ether or drying under high vacuum. |

| Color | White/Off-white. | Yellow/Brown indicates oxidation of the amino group. Recrystallize from water/ethanol (1:1) with activated charcoal. |

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.

-

Protocol: Always use double nitrile gloves and a face shield. Work strictly within a fume hood.

-

Neutralization: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution before disposal (exothermic reaction; do slowly).

-

-

4-Amino Pyrazoles: Generally unstable to oxidation (air sensitivity). Store the starting ester and the final product under inert gas (Argon/Nitrogen) in the dark.

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines

-

El-Enany, M. M., et al. "Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine derivatives."[7] Bioorganic & Medicinal Chemistry 18.17 (2010): 6238-6248.

-

-

Hydrazinolysis Protocols

-

Aggarwal, R., et al. "Synthetic approaches to 5-aminopyrazoles: A review." Beilstein Journal of Organic Chemistry 7 (2011): 179-197.

-

-

Regiochemistry of Pyrazoles

-

Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry 73.9 (2008): 3523–3529.

-

- General Heterocyclic Methods: Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010. (Standard Reference Text).

Sources

- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines via the Condensation of 4-Amino-1H-pyrazole-5-carbohydrazide with Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Diversity-Oriented Synthesis (DOS), Kinase Inhibitor Scaffolds, and Heterocyclic Library Generation

Introduction & Mechanistic Rationale

The reaction of 4-amino-1H-pyrazole-5-carbohydrazide with aldehydes is a highly efficient diversity-oriented synthesis (DOS) strategy. It provides direct access to 5-amino-pyrazolo[3,4-d]pyrimidin-4-one scaffolds, which are privileged structures in medicinal chemistry. These fused heterocycles frequently serve as bioisosteres for purines in the design of ATP-competitive kinase inhibitors (e.g., analogs of erlotinib and lapatinib) and exhibit potent broad-spectrum anticancer activity[1].

Causality in Chemoselectivity and Cyclization

The starting material, this compound, is a bis-nucleophile containing two distinct amino groups. Understanding the electronic disparity between these groups is critical for controlling the reaction:

-

The

-Effect (Hydrazone Formation): The terminal nitrogen of the carbohydrazide moiety benefits from the -

Electrophilic Activation (Intramolecular Cyclization): The subsequent cyclization requires the weakly nucleophilic 4-amino group (whose lone pair is delocalized into the pyrazole

-system) to attack the imine carbon. Because of this poor nucleophilicity, Lewis acid catalysis (e.g., -

Oxidative Aromatization: The resulting tetrahydro-compound can be oxidized to yield the fully aromatic, planar pyrazolo[3,4-d]pyrimidin-4-one, which is often required for optimal

stacking within kinase hinge regions[4].

Reaction Pathway Visualization

Mechanistic pathway from this compound to pyrazolo[3,4-d]pyrimidines.

Quantitative Data: Substituent Effects on Cyclization

The electronic nature of the aldehyde substituent (

Table 1: Substituent Effects on

| Aldehyde Substituent (R) | Electronic Effect | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |

| Phenyl | Neutral | 6.0 | 82 | >98% |

| 4-Methoxyphenyl | Electron-Donating | 8.5 | 71 | >95% |

| 4-Nitrophenyl | Electron-Withdrawing | 4.0 | 91 | >99% |

| 2-Fluorophenyl | Halogen / Steric | 7.0 | 78 | >96% |

| 3-Pyridyl | Heteroaromatic EWG | 4.5 | 88 | >98% |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process analytical checkpoints are embedded to ensure that causality holds true at each mechanistic step before proceeding to the next.

Protocol A: Chemoselective Synthesis of the Acyl Hydrazone Intermediate

Objective: Isolate the uncyclized Schiff base by exploiting the nucleophilic differential of the starting material.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) in absolute ethanol (30 mL).

-

Addition: Add the appropriate aldehyde (10.5 mmol, 1.05 eq) dropwise while stirring at room temperature (20–25 °C).

-

Incubation: Stir the mixture for 2–4 hours. A precipitate will gradually form as the hydrazone is less soluble in ethanol than the starting materials.

-

Validation Checkpoint: Take a 0.1 mL aliquot, filter, and run an FTIR. Self-Validation: The reaction is complete when the aldehyde carbonyl stretch (~1700 cm⁻¹) disappears, replaced by a strong imine

stretch at ~1620 cm⁻¹ and an amide -

Workup: Filter the solid precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum at 40 °C.

Protocol B: Acid-Catalyzed Cyclization to Tetrahydropyrazolo[3,4-d]pyrimidine

Objective: Force the intramolecular ring closure using Lewis acid activation.

-

Reaction Setup: Suspend the acyl hydrazone intermediate (5.0 mmol) in anhydrous acetonitrile (20 mL).

-

Catalysis: Add Indium(III) chloride (

) (0.5 mmol, 10 mol%) as a Lewis acid catalyst[3]. -

Thermal Activation: Heat the mixture to reflux (80 °C) for 4–8 hours (refer to Table 1 for substituent-specific times).

-

Validation Checkpoint: Monitor via LC-MS. Self-Validation: The mass-to-charge ratio (

) will remain identical to the hydrazone (as cyclization is an isomerization without mass loss), but the retention time will shift significantly due to the loss of the polar acyclic conformation. -

Workup: Cool to room temperature, pour into crushed ice (50 g), and filter the resulting solid. Recrystallize from DMF/EtOH to yield the pure 1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol C: Oxidative Aromatization (Optional)

Objective: Achieve the fully conjugated, planar pharmacophore.

-

Reaction Setup: Dissolve the tetrahydro compound (2.0 mmol) in 1,4-dioxane (15 mL).

-

Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 mmol, 1.1 eq) in small portions.

-

Incubation: Stir at room temperature for 2 hours. The solution will turn dark red/brown.

-

Workup: Quench with saturated aqueous

(20 mL) to neutralize the DDQH₂ byproduct. Extract with ethyl acetate (3 × 20 mL), dry over

References

-